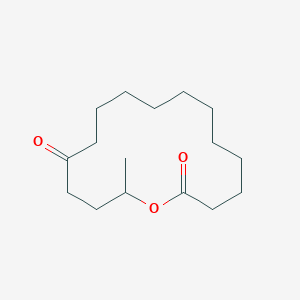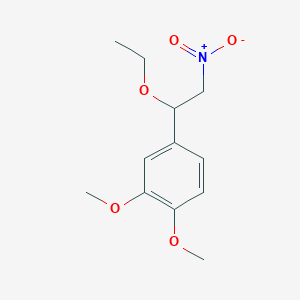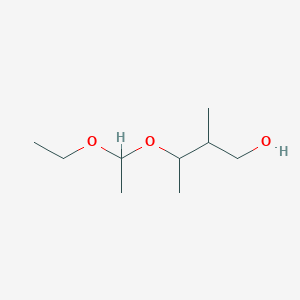
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- is an organic compound with the molecular formula C10H22O3 It is a derivative of butanol, where the hydroxyl group is substituted with an ethoxyethoxy group and a methyl group is attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent substitution reactions. One common method involves the following steps:
Protection of the hydroxyl group: The hydroxyl group of 1-butanol is protected using ethyl vinyl ether in the presence of an acid catalyst to form 1-ethoxyethoxybutane.
Substitution reaction: The protected butanol undergoes a substitution reaction with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride to introduce the methyl group at the second carbon atom.
Industrial Production Methods
Industrial production of 1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted butanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Wirkmechanismus
The mechanism of action of 1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific metabolic pathways. Its unique structure allows it to interact with various biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanol, 3-methoxy-: Similar in structure but with a methoxy group instead of an ethoxyethoxy group.
1-Butanol, 3-(1-ethoxyethoxy)-4,4,4-trifluoro-: Contains a trifluoromethyl group, making it more hydrophobic and chemically distinct.
3-(1-ethoxyethoxy)butan-1-ol: Lacks the methyl group at the second carbon atom.
Uniqueness
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl- is unique due to the presence of both the ethoxyethoxy and methyl groups, which confer distinct chemical and physical properties. These structural features make it versatile for various applications and differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
59410-44-5 |
|---|---|
Molekularformel |
C9H20O3 |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3-(1-ethoxyethoxy)-2-methylbutan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-5-11-9(4)12-8(3)7(2)6-10/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
JURYHIHYIWGKON-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OC(C)C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


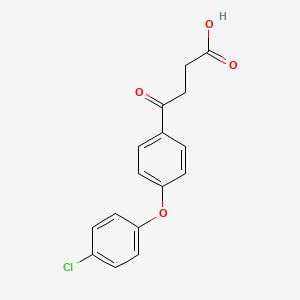
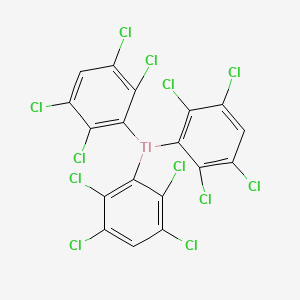
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
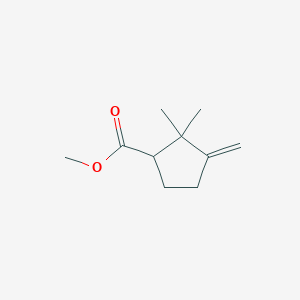
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)

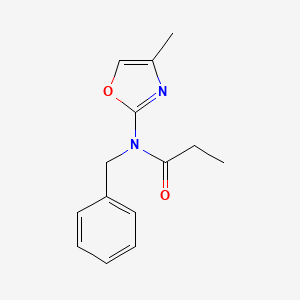

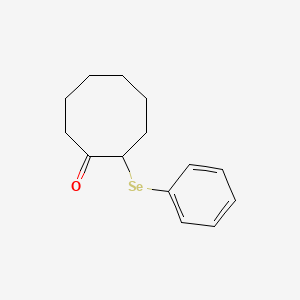
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
